Author: BenchChem Technical Support Team. Date: December 2025
Abstract
Lorlatinib (PF-06463922) is a third-generation, macrocyclic, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2][3] Developed to address the clinical challenges of acquired resistance to earlier-generation ALK inhibitors and to effectively penetrate the central nervous system (CNS), lorlatinib exhibits a unique pharmacological profile.[4][5] Its design was a direct response to the emergence of solvent-front mutations in the ALK kinase domain, most notably the G1202R mutation, which confers broad resistance to second-generation ALK tyrosine kinase inhibitors (TKIs).[4] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies that culminated in the discovery of lorlatinib, detailing the impact of structural modifications on its potency, selectivity, and ability to overcome resistance. This document also outlines the key experimental protocols employed in its evaluation and the signaling pathways it targets.
Introduction: The Rationale for a Third-Generation ALK Inhibitor
The development of targeted therapies against ALK fusion proteins has revolutionized the treatment of a subset of non-small cell lung cancer (NSCLC). However, the clinical efficacy of first-generation (crizotinib) and second-generation (alectinib, ceritinib, brigatinib) ALK inhibitors is often limited by the development of acquired resistance.[4][5] A primary mechanism of this resistance is the emergence of secondary mutations within the ALK kinase domain.[4] The G1202R mutation, in particular, proved to be a significant clinical hurdle, rendering previous inhibitors ineffective.[4] Furthermore, the brain is a common site for metastatic progression, highlighting the need for ALK inhibitors with improved CNS penetration.[4]
The discovery of lorlatinib was the result of a deliberate, structure-based drug design strategy aimed at creating a potent, selective, and brain-penetrant ALK inhibitor with broad-spectrum activity against known resistance mutations.[1][6] The innovative macrocyclic structure of lorlatinib is a key feature that distinguishes it from its predecessors and is fundamental to its unique therapeutic properties.[1][6]
Core Structure and Key Pharmacophoric Features
Lorlatinib is a macrocyclic compound characterized by a 12-membered ring that constrains the molecule into a specific bioactive conformation. This macrocycle is fused to a 7-amino-3-cyano-pyrazole moiety, which serves as a key pharmacophore, and a fluorinated phenyl ring.
The macrocyclic design was instrumental in achieving the desired pharmacological profile. It provided a rigid scaffold that could be optimized for high-affinity binding to the ATP pocket of both wild-type and mutant ALK, while also conferring favorable physicochemical properties for oral bioavailability and CNS penetration.[1]
Structure-Activity Relationship (SAR) Studies
The SAR studies of lorlatinib and its analogs focused on optimizing potency against wild-type ALK and a panel of clinically relevant resistance mutations, while also fine-tuning selectivity and pharmacokinetic properties.
The Pyrazole Nitrile Group: A Key Determinant of Selectivity
A critical finding in the early SAR studies was the role of the nitrile group on the pyrazole ring. While bulkier substituents at this position could increase potency against ALK, the nitrile group was found to be optimal for achieving selectivity against other kinases, such as TrkB.[7] This balance between potency and selectivity was a key consideration in the selection of lorlatinib as the clinical candidate.
The Macrocyclic Ring: Impact on Potency and Resistance Profile
The macrocyclic scaffold was systematically modified to explore its impact on biological activity. The size and composition of the macrocycle were found to be critical for maintaining potency against a wide range of ALK mutations. The final 12-membered ring of lorlatinib was optimized to fit within the ATP-binding site of ALK, even in the presence of sterically bulky resistance mutations like G1202R.
SAR of Lorlatinib Analogs Against Compound Mutations
More recent studies have explored the SAR of lorlatinib analogs against complex, compound mutations in the ALK kinase domain that can arise after treatment with lorlatinib. These studies have identified analogs with differential activity against various compound mutations. For example, certain analogs show enhanced potency against G1202R-containing compound mutations, while others are more effective against I1171N/S-based compound mutations.[6] This highlights the potential for developing next-generation ALK inhibitors tailored to specific resistance profiles.
Quantitative SAR Data
The following tables summarize the in vitro inhibitory activity of lorlatinib and selected analogs against wild-type ALK and various mutant forms.
Table 1: In Vitro Activity of Lorlatinib Against ALK and ROS1
| Target | Assay Type | IC50 / Ki (nM) |
| Wild-type ALK | Ki | <0.07 |
| ALK L1196M | Ki | 0.7 |
| ALK L1196M | IC50 (Phosphorylation) | 15-43 |
| ALK G1269A | IC50 (Phosphorylation) | 14-80 |
| ALK I1151Tins | IC50 (Phosphorylation) | 38-50 |
| ALK G1202R | IC50 (Phosphorylation) | 77-113 |
| ROS1 | Ki | <0.025 |
| Data sourced from MedChemExpress.[8] |
Table 2: Cellular IC50 Values of Lorlatinib and Analogs Against Single and Compound ALK Mutations
| ALK Status | Lorlatinib IC50 (nM) | Analog LA7 IC50 (nM) | Analog LA9 IC50 (nM) |
| EML4-ALK WT | 1.8 | 1.5 | 1.7 |
| EML4-ALK G1202R | 37.0 | 25.0 | 12.0 |
| EML4-ALK I1171N | 18.0 | 7.0 | 22.0 |
| EML4-ALK I1171S | 22.0 | 9.0 | 25.0 |
| EML4-ALK L1196M | 18.0 | 15.0 | 10.0 |
| EML4-ALK G1202R + I1171N | 1116.0 | 850.0 | 350.0 |
| EML4-ALK G1202R + L1196M | 1116.0 | - | - |
| Data adapted from "Analysis of lorlatinib analogs reveals a roadmap for targeting diverse compound resistance mutations in ALK-positive lung cancer".[6][9] |
Experimental Protocols
The discovery and development of lorlatinib involved a suite of standardized and specialized experimental protocols to assess its synthesis, biochemical activity, cellular effects, and in vivo efficacy.
Chemical Synthesis of Lorlatinib
The synthesis of lorlatinib is a multi-step process that utilizes a convergent approach, culminating in a key Suzuki cross-coupling reaction and a subsequent macrolactamization to form the characteristic 12-membered ring.[1][4]
Key Synthetic Steps:
-
Preparation of the Aminopyrazole Fragment: This involves the bis-bromination of a pyrazole ester, followed by N-methylation and conversion of the ester to a nitrile.[1]
-
Preparation of the Borylated Aryl Fragment: This fragment is prepared through an enantioselective reduction of a commercial ketone, followed by the formation of a pyridine ether linkage, carbonylation, bromination, and a Miyaura borylation.[1][4]
-
Suzuki Cross-Coupling: The aminopyrazole and borylated aryl fragments are coupled using a palladium catalyst.[4]
-
Macrolactamization: The final macrocyclic ring is formed via an amide bond formation, typically using a coupling reagent such as HATU under high-dilution conditions to favor the intramolecular reaction.[1][4]
In Vitro Kinase Inhibition Assays
Biochemical assays are employed to determine the direct inhibitory activity of lorlatinib and its analogs against purified ALK and ROS1 kinase domains.
General Protocol (Luminescent Kinase Assay, e.g., ADP-Glo™):
-
Reagents: Recombinant human wild-type or mutant ALK/ROS1 kinase domain, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), ATP, and the test compound (lorlatinib or analog).
-
Procedure:
-
The kinase, substrate, and test compound are incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of ADP produced, which is proportional to the kinase activity, is measured using a luciferase-based detection system.
-
Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.
Cell-Based Assays
Cell-based assays are crucial for evaluating the on-target activity of lorlatinib in a more physiologically relevant context.
Cell Viability and Proliferation Assays (e.g., CellTiter-Glo®, MTT):
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express various EML4-ALK fusion proteins (wild-type and mutant) are commonly used. Human NSCLC cell lines harboring ALK rearrangements (e.g., H3122) are also employed.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere or stabilize.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (typically 72 hours), a reagent that measures cell viability (e.g., by quantifying ATP levels or metabolic activity) is added.
-
The signal (luminescence or absorbance) is measured using a plate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth or viability by 50%, is determined.
Target Engagement Assays (Western Blotting):
In Vivo Efficacy Models
Subcutaneous xenograft models in immunocompromised mice are used to assess the anti-tumor activity of lorlatinib in vivo.
General Protocol:
-
Model: Human ALK-positive NSCLC cells are implanted subcutaneously into mice.
-
Treatment: Once tumors reach a specified volume, mice are randomized to receive either vehicle control or lorlatinib, administered orally.
-
Endpoints: Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for pALK).
-
Analysis: The efficacy of lorlatinib is determined by its ability to inhibit tumor growth compared to the control group.
Mechanism of Action and Signaling Pathways
Lorlatinib exerts its anti-tumor effects by inhibiting the kinase activity of ALK and ROS1, thereby blocking downstream signaling pathways that are critical for cancer cell proliferation and survival.
// Nodes
Ligand [label="Ligand", fillcolor="#FBBC05", fontcolor="#202124"];
ALK [label="ALK Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lorlatinib [label="Lorlatinib", shape=oval, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"];
RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"];
MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"];
ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"];
AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"];
mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"];
JAK [label="JAK", fillcolor="#F1F3F4", fontcolor="#202124"];
STAT3 [label="STAT3", fillcolor="#F1F3F4", fontcolor="#202124"];
PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Ligand -> ALK [label="Activation"];
ALK -> RAS [color="#5F6368"];
RAS -> RAF [color="#5F6368"];
RAF -> MEK [color="#5F6368"];
MEK -> ERK [color="#5F6368"];
ERK -> Proliferation [color="#5F6368"];
ALK -> PI3K [color="#5F6368"];
PI3K -> AKT [color="#5F6368"];
AKT -> mTOR [color="#5F6368"];
mTOR -> Proliferation [color="#5F6368"];
ALK -> JAK [color="#5F6368"];
JAK -> STAT3 [color="#5F6368"];
STAT3 -> Proliferation [color="#5F6368"];
ALK -> PLCg [color="#5F6368"];
PLCg -> Proliferation [color="#5F6368"];
Lorlatinib -> ALK [label="Inhibition", color="#EA4335", style=bold, arrowhead=tee];
}
Figure 1: Simplified ALK signaling pathway and the inhibitory action of lorlatinib.
ALK activation, either through ligand binding or as a result of an oncogenic fusion event, leads to the autophosphorylation of its kinase domain. This, in turn, triggers the activation of several key downstream signaling cascades, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway plays a central role in regulating cell proliferation, differentiation, and survival.
-
PI3K-AKT-mTOR Pathway: This cascade is a critical regulator of cell growth, metabolism, and survival.
-
JAK-STAT Pathway: This pathway is involved in the transcriptional regulation of genes that control cell survival and proliferation.
-
PLCγ Pathway: Activation of PLCγ leads to the generation of second messengers that influence various cellular processes.
By inhibiting ALK, lorlatinib effectively shuts down these pro-oncogenic signaling networks, leading to the inhibition of tumor cell growth and the induction of apoptosis.
Mechanisms of Resistance to Lorlatinib
Despite its broad activity, resistance to lorlatinib can develop through several mechanisms:
-
On-Target (ALK-dependent) Resistance: This typically involves the acquisition of new, compound mutations in the ALK kinase domain that reduce the binding affinity of lorlatinib.[10][11] Examples include G1202R/G1269A and C1156F/L1198F.[11]
-
Off-Target (ALK-independent) Resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for ALK signaling.[10][11] Examples include the hyperactivation of EGFR or the PI3K/AKT and RAS/MAPK pathways through other mechanisms.[11]
// Nodes
Start [label="Start:\nIdentification of Clinical Need\n(Resistance to 2nd Gen TKIs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
SBDD [label="Structure-Based Drug Design\n(SBDD) & Analog Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"];
Biochem [label="Biochemical Assays\n(In Vitro Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"];
CellBased [label="Cell-Based Assays\n(Potency, Target Engagement)", fillcolor="#F1F3F4", fontcolor="#202124"];
InVivo [label="In Vivo Efficacy Models\n(Xenografts)", fillcolor="#F1F3F4", fontcolor="#202124"];
PKPD [label="Pharmacokinetics &\nPharmacodynamics (PK/PD)", fillcolor="#F1F3F4", fontcolor="#202124"];
LeadOp [label="Lead Optimization", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Candidate [label="Selection of Lorlatinib\n(PF-06463922)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Clinical [label="Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"];
Approval [label="FDA Approval", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> SBDD [color="#5F6368"];
SBDD -> Biochem [color="#5F6368"];
Biochem -> CellBased [color="#5F6368"];
CellBased -> LeadOp [label="SAR Data", color="#5F6368"];
LeadOp -> SBDD [label="Iterative Design", color="#5F6368"];
LeadOp -> InVivo [label="Optimized Compounds", color="#5F6368"];
InVivo -> PKPD [color="#5F6368"];
PKPD -> LeadOp [label="In Vivo Data", color="#5F6368"];
LeadOp -> Candidate [label="Final Selection", color="#5F6368"];
Candidate -> Clinical [color="#5F6368"];
Clinical -> Approval [color="#5F6368"];
}
Figure 2: General experimental workflow for the discovery and development of lorlatinib.
Conclusion
The discovery of lorlatinib is a landmark achievement in rational drug design, demonstrating how a deep understanding of resistance mechanisms can guide the development of highly effective targeted therapies. The unique macrocyclic structure of lorlatinib is central to its ability to overcome a broad range of ALK resistance mutations, including the formidable G1202R mutation, and to effectively treat CNS metastases. The ongoing study of lorlatinib's SAR, particularly in the context of emerging compound mutations, will continue to inform the design of the next generation of ALK inhibitors, with the goal of further extending the survival of patients with ALK-positive cancers. This technical guide provides a foundational understanding of the key SAR principles and experimental methodologies that underpinned the successful development of this important therapeutic agent.
References